![molecular formula C17H23N3O3 B2453384 tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate CAS No. 1389309-98-1](/img/structure/B2453384.png)
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: This compound exhibits intriguing structural features, making it a potential candidate for drug discovery. Researchers have explored its pharmacological properties and therapeutic applications.
Applications:- Anticancer Agents : The tetrahydroquinazoline scaffold has been investigated for its antiproliferative activity against cancer cells. Researchers have synthesized derivatives of this compound to explore their cytotoxic effects and potential as novel anticancer agents .
- Anti-Inflammatory Agents : The tert-butyl ester group in the pyrrolidine ring may enhance the compound’s stability and bioavailability. Investigations into its anti-inflammatory properties could lead to the development of new drugs for inflammatory diseases .
Organic Synthesis and Catalysis
Overview: The tert-butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate scaffold serves as a versatile building block in organic synthesis.
Applications:- Asymmetric Synthesis : Researchers have utilized this compound in asymmetric transformations due to its chiral center. It can serve as a precursor for enantioselective reactions, leading to valuable chiral intermediates .
- Catalyst Ligands : The pyrrolidine moiety can coordinate with transition metals, making it suitable for ligand design. It has been explored in catalytic processes, such as asymmetric hydrogenation and cross-coupling reactions .
Peptide Chemistry
Overview: The tert-butyl protecting group on the pyrrolidine nitrogen makes this compound useful in peptide synthesis.
Applications:- Solid-Phase Peptide Synthesis : The tert-butyl ester can be selectively removed during peptide elongation, allowing for efficient assembly of peptide sequences. Researchers have employed it for the synthesis of bioactive peptides and peptide mimetics .
- Peptide Backbone Modifications : The tetrahydroquinazoline ring system can serve as a scaffold for peptide backbone modifications, enhancing stability and bioactivity .
Prodrug Design
Overview: The tert-butyl ester functionality can be strategically incorporated into prodrugs to improve their pharmacokinetic properties.
Applications:- Oral Bioavailability Enhancement : By masking functional groups with tert-butyl esters, researchers aim to enhance oral absorption. This approach has been explored for various drug classes, including antivirals and antihypertensives .
- Targeted Drug Delivery : Prodrugs based on this scaffold can release the active compound selectively at the desired site, minimizing systemic exposure and side effects .
properties
IUPAC Name |
tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-13(11-19)20-10-12-6-4-5-7-14(12)18-15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWXGQZHAFTIX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.